molecular formula C20H20O5 B8118258 (-)-Zuonin A

(-)-Zuonin A

Cat. No. B8118258
M. Wt: 340.4 g/mol
InChI Key: QFUXQRHAJWXPGP-YLYZPZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Zuonin A is a natural product found in Saururus chinensis with data available.

Scientific Research Applications

  • JNK Signaling Manipulation : (-)-Zuonin A targets the D-recruitment site (DRS) of c-Jun N-terminal kinases (JNKs), acting as a partial competitive inhibitor. It weakens the interaction of c-Jun to JNK, inhibits MKK4 and MKK7’s ability to activate JNK, and impedes events associated with JNK2 activity, such as c-Jun phosphorylation and cell migration. This suggests its potential in manipulating JNK signaling pathways, which are crucial in cellular processes (Kaoud et al., 2012).

  • Binding Modes with JNK1 : The enantiomers of zuonin A, (-)-zuonin A and (+)-zuonin A, bind isoforms of JNK and disrupt protein-protein interactions. Molecular docking and simulations provide insights into their binding modes, suggesting that (-)-zuonin A interacts with JNK via an induced fit mechanism. This research enhances understanding of non-ATP competitive inhibitors of JNKs (Dykstra et al., 2013).

  • Melanogenesis Inhibition : Studies have shown that compounds like (+)-zuonin A can inhibit melanogenesis in certain cell types without affecting tyrosinase activity. This suggests potential applications in treatments related to skin pigmentation disorders (Narukawa et al., 2016).

  • Virtual Screening for JNK-Protein Interactions : The utilization of virtual screening methods has led to the discovery of (-)-zuonin A as an inhibitor of JNK-protein interactions, highlighting its potential as a selective and cell-permeable inhibitor for JNK-mediated signaling (Kaoud et al., 2012).

properties

IUPAC Name

5-[(2S,3R,4S,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3/t11-,12+,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUXQRHAJWXPGP-YLYZPZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Zuonin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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